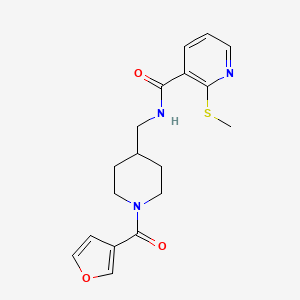

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide, commonly known as FMPD, is a small molecule compound that has gained attention in the scientific community for its potential applications in various fields. FMPD has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Metabolic Pathways and Plant Physiology

Research on nicotinamide metabolism in plants, such as in Arabidopsis thaliana and Oryza sativa, reveals the compound's involvement in pyridine nucleotide synthesis and the formation of nicotinic acid conjugates, indicating a role in plant growth and development processes. This research underscores the potential of nicotinamide derivatives in studying plant metabolic pathways and their regulation (Matsui et al., 2007).

Antimicrobial Activities

The study of cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands, which share functional similarities with the given compound, shows elevated antimicrobial activities against various bacterial and fungal strains. This suggests the compound's potential application in developing new antimicrobial agents (Segl′a et al., 2008).

Corrosion Inhibition

Nicotinamide and its Mannich base derivatives have been studied as corrosion inhibitors for mild steel in acidic conditions. Given the structural relationship, N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide could potentially be explored for its efficacy in corrosion inhibition, contributing to materials science and engineering (Jeeva et al., 2017).

Enzymatic Activity and Inhibition

The compound's structure suggests potential interaction with enzymes such as nicotinamide N-methyltransferase (NNMT), which plays a role in metabolism and disease states. Investigating its effects on NNMT activity could provide insights into metabolic regulation and the development of therapeutic agents for conditions associated with NNMT activity (van Haren et al., 2016).

Chemical Synthesis and Characterization

Studies focusing on the synthesis and characterization of nicotinamide derivatives, including those with furan and thio groups, offer valuable information on chemical properties, synthesis pathways, and potential biological activities. This research contributes to the field of organic chemistry and drug discovery (Patel & Shaikh, 2010).

properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-25-17-15(3-2-7-19-17)16(22)20-11-13-4-8-21(9-5-13)18(23)14-6-10-24-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFSIDWIZPIICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)

![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)